

Spectroscopic Profile of Ethynylcyclohexane: A Technical Guide

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Compound of Interest

Compound Name: Ethynylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **ethynylcyclohexane**, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers. This document also outlines standardized experimental protocols for acquiring such data and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethynylcyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.2 - 2.0	m	1H	CH (cyclohexyl)
~1.9 - 1.2	m	10H	CH ₂ (cyclohexyl)
~1.9	s	1H	C≡CH

^{13}C NMR Spectrum

Chemical Shift (ppm)	Carbon Type	Assignment
~84	C	$\text{C}\equiv\text{CH}$
~68	CH	$\text{C}\equiv\text{CH}$
~32	CH	CH (cyclohexyl)
~26	CH_2	CH_2 (cyclohexyl)
~25	CH_2	CH_2 (cyclohexyl)

Infrared (IR) Spectroscopy

Frequency (cm^{-1})	Intensity	Assignment
~3310	Strong, Sharp	$\equiv\text{C-H}$ stretch
~2930	Strong	C-H stretch (cyclohexyl)
~2850	Strong	C-H stretch (cyclohexyl)
~2100	Medium, Sharp	$\text{C}\equiv\text{C}$ stretch
~1450	Medium	CH_2 bend (cyclohexyl)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
108	~25	$[\text{M}]^+$ (Molecular Ion)
107	~20	$[\text{M-H}]^+$
93	~30	$[\text{M-CH}_3]^+$
81	~100	$[\text{C}_6\text{H}_9]^+$
79	~80	$[\text{C}_6\text{H}_7]^+$
67	~75	$[\text{C}_5\text{H}_7]^+$

Experimental Protocols

The following are detailed, representative methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **ethynylcyclohexane** (approximately 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is prepared in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian INOVA instrument, operating at a field strength of 300 MHz or higher for protons, is typically employed.

^1H NMR Acquisition:

- **Pulse Sequence:** A standard single-pulse sequence (e.g., 'zg') is used.
- **Acquisition Parameters:**
 - Number of scans: 16-64
 - Relaxation delay (d1): 1-5 seconds
 - Acquisition time: 2-4 seconds
 - Spectral width: 10-15 ppm
- **Processing:** The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

^{13}C NMR Acquisition:

- **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance signal-to-noise.
- **Acquisition Parameters:**

- Number of scans: 1024 or more, depending on sample concentration.
- Relaxation delay (d1): 2 seconds
- Acquisition time: 1-2 seconds
- Spectral width: 0-220 ppm
- Processing: Similar to ^1H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **ethynylcyclohexane**, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^[1] This involves placing a small drop of the liquid on one plate and gently pressing the second plate on top to create a uniform capillary film.^[1]

Instrumentation: A Fourier-transform infrared spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum, is used.

Data Acquisition:

- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **ethynylcyclohexane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 $\mu\text{g/mL}$.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Gas Chromatography (GC) Method:

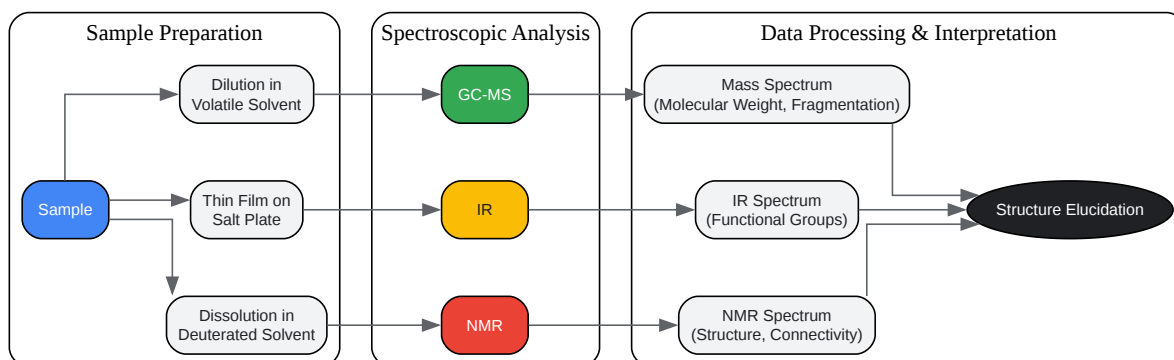
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.
 - Final hold: Hold at 250°C for 5 minutes.

Mass Spectrometry (MS) Method:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.
- Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.

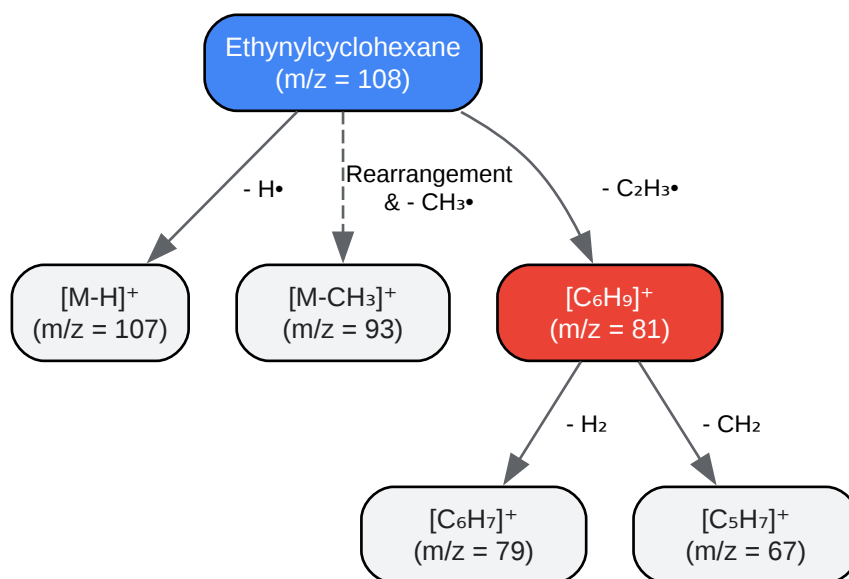
Visualizations

The following diagrams illustrate the structure of **ethynylcyclohexane** and the general workflow for its spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.



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References

- 1. Ethynylcyclohexane | C₈H₁₂ | CID 70263 - PubChem [pubchem.ncbi.nlm.nih.gov]
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